molecular formula C24H23N5O2 B12165608 7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12165608
M. Wt: 413.5 g/mol
InChI Key: XMGFOLDYCLKCBD-UHFFFAOYSA-N
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Description

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including cyclization, condensation, and functional group transformations. One common approach is to start with a suitable triazine derivative, followed by a series of cyclization reactions to form the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its tricyclic structure and the presence of multiple functional groups that allow for diverse chemical modifications. This structural complexity provides a versatile platform for the development of new therapeutic agents and synthetic methodologies .

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H23N5O2/c25-21-18(23(30)26-17-10-4-5-11-17)14-19-22(29(21)15-16-8-2-1-3-9-16)27-20-12-6-7-13-28(20)24(19)31/h1-3,6-9,12-14,17,25H,4-5,10-11,15H2,(H,26,30)

InChI Key

XMGFOLDYCLKCBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5

Origin of Product

United States

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